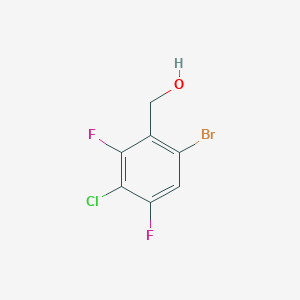

6-Bromo-3-chloro-2,4-difluorobenzyl alcohol

Description

The exact mass of the compound this compound is 255.91021 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromo-3-chloro-2,4-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2O/c8-4-1-5(10)6(9)7(11)3(4)2-12/h1,12H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGSBISFDSEUBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)CO)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of 6 Bromo 3 Chloro 2,4 Difluorobenzyl Alcohol

Regioselective and Chemoselective Synthetic Routes

Achieving the desired substitution pattern in 6-Bromo-3-chloro-2,4-difluorobenzyl alcohol—where bromine, chlorine, and two fluorine atoms occupy specific positions—is a significant synthetic challenge. The key lies in employing highly selective reactions that can differentiate between multiple reactive sites on the benzene (B151609) ring.

The synthesis of this specific isomer necessitates an orthogonal halogenation strategy, where each halogen is introduced in a distinct step under conditions that prevent reaction at other positions. The directing effects of the substituents already on the ring guide the position of the incoming halogen. A plausible synthetic pathway would likely begin with a difluorinated starting material and proceed through sequential, regioselective halogenation steps.

For instance, a synthesis could commence from 1,3-difluorobenzene. The fluorine atoms are activating and ortho-, para-directing. A controlled chlorination could yield 2,4-difluorochlorobenzene. Subsequent bromination must then be directed to the correct position. The interplay of electronic and steric effects of the three existing halogens would need to be carefully managed to install the bromine atom at the desired C-6 position relative to the eventual alcohol group.

The final key transformation is the formation of the benzylic alcohol. While numerous methods exist, a common and effective industrial approach involves the reduction of the corresponding benzaldehyde. Therefore, a primary goal of the halogenation sequence is often the synthesis of the precursor, 6-bromo-3-chloro-2,4-difluorobenzaldehyde (B1373746). This aldehyde can then be selectively reduced to the target benzyl (B1604629) alcohol without affecting the halogen substituents. Common laboratory-scale reducing agents include sodium borohydride, while industrial processes often favor catalytic hydrogenation for its efficiency and lower waste production. An alternative, though less direct, route could involve the benzylic oxidation of a corresponding toluene (B28343) derivative. organic-chemistry.org

Catalysis is central to achieving high selectivity and efficiency in the synthesis of complex molecules like this compound. Catalysts are employed in both the critical halogenation steps and the final reduction to form the alcohol.

Halogenation Catalysis: Electrophilic aromatic substitution reactions for chlorination and bromination typically require a Lewis acid catalyst to increase the electrophilicity of the halogen. mt.com Common catalysts include iron(III) chloride (FeCl₃) for chlorination and iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) for bromination. acs.org The choice of catalyst and reaction conditions (temperature, solvent) is critical for controlling regioselectivity, especially on a substrate that already contains multiple deactivating but ortho-, para-directing halogen atoms. mt.com In some cases, oxidative halogenation catalyzed by vanadium or molybdenum complexes can be used with halide salts and an oxidant like hydrogen peroxide. rsc.org

Benzylic Alcohol Formation Catalysis: The reduction of the 6-bromo-3-chloro-2,4-difluorobenzaldehyde intermediate to the target alcohol is effectively achieved through catalytic hydrogenation. This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. These methods are highly efficient and produce minimal waste. Other catalytic systems, such as those based on copper for C-H esterification followed by hydrolysis, represent alternative pathways for forming benzylic alcohols from alkylated benzene precursors. acs.org

| Transformation | Catalyst System | Substrate Type | Key Advantages |

| Aromatic Bromination | FeBr₃ / AlCl₃ | Aromatic Ring | Standard, effective Lewis acids for activating Br₂. acs.org |

| Aromatic Chlorination | FeCl₃ / AlCl₃ | Aromatic Ring | Traditional catalysts for electrophilic substitution with Cl₂. acs.org |

| Oxidative Halogenation | Vanadium/Molybdenum Complexes + H₂O₂ | Aromatic Ring | Green approach using halide salts; water is the byproduct. rsc.org |

| Aldehyde Reduction | Pd/C or Pt/C + H₂ | Aromatic Aldehyde | High efficiency, clean conversion, suitable for industrial scale. |

| Benzylic C-H Oxidation | Copper(I) acetate (B1210297) / Peroxide | Alkylated Benzene | Direct conversion of methyl group to alcohol precursor. acs.org |

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical manufacturing through the design of safer, more efficient, and less wasteful processes. These principles are highly relevant to the synthesis of polyhalogenated compounds, which traditionally involves hazardous reagents and solvents.

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. rsc.org Traditional electrophilic halogenations often use chlorinated solvents, which pose environmental risks. rsc.org Research has focused on developing alternatives, such as indole-catalyzed bromination that can be performed in greener non-polar solvents like heptane. rsc.org

The use of water as a reaction medium is another key green chemistry goal. While challenging for many organic reactions, certain steps in the synthesis can be adapted. For example, electrocatalytic halogenation can use sodium chloride or even seawater as the halogen source and electrolyte, offering a sustainable pathway. researchgate.net Furthermore, the hydrolysis of a benzyl chloride precursor to a benzyl alcohol can be performed in water, often at elevated temperatures, avoiding organic solvents and bases that lead to salt waste. google.comgoogle.com

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. studyrocket.co.ukwikipedia.org Processes with high atom economy are more sustainable as they generate less waste. studyrocket.co.uk

Substitution reactions, such as electrophilic aromatic halogenation, inherently have poor atom economy because they produce stoichiometric byproducts (e.g., HCl or HBr). The atom economy for a typical bromination of an aromatic compound (ArH) with Br₂ is less than 50% when considering the HBr byproduct as waste.

Strategies to improve atom economy include:

Oxidative Halogenation: Using a catalytic amount of a metal complex with a halide salt (e.g., NaBr) and a clean oxidant like hydrogen peroxide (H₂O₂). In this process, the only byproduct is water, leading to a much higher atom economy. rsc.org

Process intensification involves developing smaller, safer, and more energy-efficient manufacturing processes. This is often achieved through technologies like microreactors or flow chemistry, which can improve reaction control and reduce waste.

| Halogenation Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Traditional Bromination | ArH + Br₂ | ArBr | HBr | < 50% |

| Substitution with NBS | ArH + NBS | ArBr | Succinimide | ~35-45% (Varies with ArH) |

| Oxidative Bromination | ArH + 2HBr + H₂O₂ | ArBr | 2H₂O | ~80-90% (Varies with ArH) |

Flow Chemistry and Continuous Manufacturing Techniques for Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for hazardous or highly exothermic reactions like halogenation. aurigeneservices.com This technology is a cornerstone of modern process intensification and continuous manufacturing.

The key benefits of flow chemistry include superior heat transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small reaction volumes at any given moment. aurigeneservices.commdpi.com For halogenation reactions, which are often fast and highly exothermic, the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing temperature spikes that can lead to side reactions or unsafe conditions. rsc.orgrsc.org

A continuous manufacturing process for this compound could be designed with multiple flow reactor modules connected in series.

Halogenation Module: A stream of the difluorinated precursor could be mixed with a halogenating agent (e.g., Br₂ or Cl₂) and a catalyst just before entering a temperature-controlled reactor coil. The short residence time can be precisely controlled to maximize the yield of the desired isomer.

Quenching/Work-up Module: The output stream can be immediately mixed with a quenching agent to stop the reaction, followed by an in-line liquid-liquid extraction to remove byproducts.

Reduction Module: The purified intermediate stream could then be passed through a packed-bed reactor containing a heterogeneous hydrogenation catalyst (e.g., Pd/C) under a stream of hydrogen gas to continuously convert the aldehyde to the final benzyl alcohol product.

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Large volumes of hazardous materials; risk of thermal runaway. | Small reaction volumes; excellent heat control reduces risk. rsc.org |

| Heat Transfer | Limited by surface area of the vessel. | High surface-area-to-volume ratio allows rapid heating/cooling. mdpi.com |

| Reaction Control | Mixing and temperature gradients can be an issue. | Precise control of residence time, temperature, and stoichiometry. aurigeneservices.com |

| Scalability | Often requires re-optimization for larger scales ("scale-up issues"). | Scaled by running the process for a longer duration ("scale-out"). aurigeneservices.com |

| Example: Swern Oxidation | Requires -70 °C, hours. researchgate.net | Can be operated at 5-19 °C, milliseconds. researchgate.net |

Elucidation of Chemical Reactivity and Transformation Pathways of 6 Bromo 3 Chloro 2,4 Difluorobenzyl Alcohol

The synthetic utility of 6-Bromo-3-chloro-2,4-difluorobenzyl alcohol is largely defined by the reactivity of its two key structural features: the benzyl (B1604629) alcohol moiety and the halogen-substituted aromatic ring. The interplay between the hydroxyl group and the multiple halogen atoms allows for a diverse range of chemical transformations, enabling its use as a versatile intermediate in the synthesis of more complex molecules.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 6 Bromo 3 Chloro 2,4 Difluorobenzyl Alcohol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a complex, substituted aromatic compound like 6-Bromo-3-chloro-2,4-difluorobenzyl alcohol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments is essential for complete spectral assignment.

Two-dimensional NMR experiments are powerful for deciphering the intricate network of couplings and correlations within a molecule. wikipedia.org

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal a cross-peak between the single aromatic proton (H-5) and the methylene (B1212753) protons (-CH₂OH), and between the methylene protons and the hydroxyl proton (-OH), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.org This is invaluable for assigning the carbon signals. A cross-peak would be observed for each C-H bond, definitively linking the aromatic H-5 to its corresponding carbon (C-5) and the methylene protons to the benzylic carbon. sdsu.eduyoutube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close in space, regardless of whether they are connected through bonds. wikipedia.org This provides crucial information about the molecule's three-dimensional structure and preferred conformation. A NOESY spectrum could show a correlation between the methylene protons and the substituent at the C-6 position (the bromine atom), confirming their spatial proximity. science.gov

Table 1: Predicted 2D-NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations |

| Aromatic H-5 | -CH₂OH (long range) | C-5 | C-1, C-3, C-4, C-6 | -CH₂OH |

| Methylene (-CH₂OH) | -OH, H-5 (long range) | -CH₂OH | C-1, C-2, C-6 | H-5, -OH |

| Hydroxyl (-OH) | -CH₂OH | N/A | -CH₂OH | -CH₂OH |

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful and informative technique for characterizing this compound. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and high sensitivity, making it ideal for NMR studies. wikipedia.orghuji.ac.il The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, spanning a wide range which minimizes signal overlap. wikipedia.orgnih.gov

The two fluorine atoms at the C-2 and C-4 positions are in distinct chemical environments and are therefore expected to appear as separate signals in the ¹⁹F NMR spectrum. The chemical shifts and coupling patterns provide a wealth of structural information. The spectrum would exhibit homonuclear coupling between the two fluorine nuclei (⁴JF-F) and heteronuclear couplings to the aromatic proton H-5 (³JH-F for F-2 and ³JH-F for F-4). Long-range couplings to the methylene protons may also be observable. The interpretation of these spectra can be complex, but computational methods for predicting ¹⁹F chemical shifts can aid in the reliable assignment of signals in multifluorinated molecules. nih.govresearchgate.netacs.org

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| F-2 | -110 to -130 | ⁴JF2-F4: 5-15 Hz³JF2-H5: 8-12 Hz |

| F-4 | -100 to -120 | ⁴JF4-F2: 5-15 Hz³JF4-H5: 6-10 Hz |

Note: Chemical shifts are relative to a CFCl₃ standard.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, an unambiguous molecular formula can be determined. The presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1; ³⁵Cl/³⁷Cl ≈ 3:1), results in a distinctive isotopic cluster pattern for the molecular ion (M, M+2, M+4 peaks), which serves as a clear indicator of their presence.

In addition to accurate mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. For aromatic alcohols, characteristic fragmentation includes benzylic cleavage. slideshare.net The fragmentation of this compound would likely involve initial loss of substituents from the benzyl (B1604629) group or the aromatic ring.

Table 3: Predicted HRMS Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | Predicted m/z (for most abundant isotopes) |

| [M]⁺ | Molecular Ion (C₇H₄BrClF₂O) | 271.9 |

| [M-H₂O]⁺ | Loss of water | 253.9 |

| [M-Br]⁺ | Loss of bromine radical | 192.9 |

| [M-Cl]⁺ | Loss of chlorine radical | 236.9 |

| [C₆HBrClF₂]⁺ | Loss of CH₂OH group | 240.9 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations typically appear between 3000-3100 cm⁻¹. libretexts.org The C-H stretching of the methylene (-CH₂) group is expected in the 2850-2960 cm⁻¹ region. theaic.org The fingerprint region (below 1600 cm⁻¹) would contain complex bands corresponding to C=C ring stretches, C-O stretching, and the characteristic vibrations of the C-F, C-Cl, and C-Br bonds.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for observing symmetric vibrations and bonds involving heavier atoms. researchgate.net The symmetric stretching vibrations of the aromatic ring would be prominent in the Raman spectrum. The C-Br and C-Cl stretching modes, which can be weak in the IR spectrum, are often more easily observed with Raman spectroscopy. researchgate.net

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| Aromatic C=C Stretch | 1400-1600 | 1400-1600 (strong) |

| C-O Stretch | 1050-1250 | Present |

| C-F Stretch | 1100-1350 | Present |

| C-Cl Stretch | 600-800 | 600-800 |

| C-Br Stretch | 500-600 | 500-600 |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsional angles for this compound.

Chromatographic Method Development for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for assessing the purity of this compound and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is well-suited for the analysis of this compound. helixchrom.com Separation would typically be achieved on a C18 stationary phase with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.com An acidic modifier, such as formic acid, is often added to improve peak shape. Detection is commonly performed using a UV detector, leveraging the strong UV absorbance of the aromatic ring. This method can be optimized for rapid purity checks or scaled up for preparative isolation. scirp.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity analysis, offering both high-resolution separation and mass-based identification of the analyte and any volatile impurities. mdpi.com The compound would be separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) using a programmed temperature ramp. The mass spectrometer detector provides a mass spectrum for each eluting peak, allowing for positive identification by comparison to a spectral library or by analysis of the fragmentation pattern. semanticscholar.org

Theoretical and Computational Investigations of 6 Bromo 3 Chloro 2,4 Difluorobenzyl Alcohol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), offer a balance between computational cost and accuracy for predicting molecular properties. These calculations can determine the distribution of electrons within the 6-Bromo-3-chloro-2,4-difluorobenzyl alcohol molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic signatures.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the bromine atom, which are electron-rich regions. Conversely, the LUMO is likely distributed over the aromatic ring and influenced by the electron-withdrawing halogen substituents.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative basis for predicting how this compound will interact with other chemical species.

Table 1: Hypothetical Calculated Reactivity Descriptors for this compound Note: The following values are illustrative and would require specific DFT calculations to be confirmed.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.189 |

| Electrophilicity Index (ω) | 2.79 |

Computational methods can accurately predict spectroscopic data, which is crucial for the identification and characterization of new compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be derived. These theoretical shifts, when compared to a standard reference like Tetramethylsilane (TMS), can aid in the assignment of experimental spectra and confirm the molecular structure. The predicted shifts for the aromatic protons and carbons of this compound would be influenced by the electronic effects of the bromine, chlorine, and fluorine substituents.

IR Frequencies: The vibrational frequencies and corresponding infrared (IR) intensities can be computed by performing a frequency calculation on the optimized geometry of the molecule. The theoretical IR spectrum provides information about the characteristic vibrational modes, such as the O-H stretch of the alcohol group, C-H stretches of the aromatic ring, and C-X (X=Br, Cl, F) stretching vibrations. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

Molecular Modeling and Conformational Analysis

The presence of the hydroxymethyl group (-CH₂OH) introduces rotational flexibility in this compound. Molecular modeling techniques are employed to explore the potential energy surface and identify the most stable conformations (rotamers). By systematically rotating the C-C and C-O single bonds of the side chain and calculating the corresponding energy, a conformational analysis can be performed. This analysis reveals the preferred spatial arrangement of the atoms, which in turn influences the molecule's physical properties and biological activity. The stability of different conformers is governed by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the alcohol's hydroxyl group and an adjacent fluorine atom.

Computational Studies of Reaction Mechanisms and Transition States

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For instance, the oxidation of the alcohol to the corresponding aldehyde or carboxylic acid, or nucleophilic substitution reactions on the aromatic ring, can be modeled. By mapping the reaction pathway, locating the transition state structures, and calculating the activation energies, chemists can gain a deeper understanding of the reaction kinetics and thermodynamics. This knowledge is crucial for optimizing reaction conditions and predicting the formation of different products.

Intermolecular Interaction Studies and Crystal Packing Prediction

In the solid state, molecules of this compound will arrange themselves in a specific crystalline lattice. The nature of this arrangement, or crystal packing, is dictated by intermolecular forces. Computational methods can be used to study these interactions, which include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of strong intermolecular hydrogen bonds.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules.

π-π Stacking: The aromatic rings can engage in stacking interactions.

By analyzing these interactions, it is possible to predict the most likely crystal packing arrangements. This is valuable for understanding the physical properties of the solid material, such as its melting point and solubility. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within a crystal structure.

The Versatile Role of this compound in Synthetic Chemistry

The highly functionalized aromatic compound, this compound, serves as a crucial intermediate and building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and two fluorine atoms, offers multiple reaction sites for chemists to elaborate and construct diverse molecular architectures.

While specific, publicly documented examples of the direct application of this compound are limited, its structural motifs are indicative of its potential utility in several areas of chemical synthesis. The presence of halogen atoms allows for various cross-coupling reactions, while the benzyl (B1604629) alcohol functionality can be easily modified or used to introduce the substituted phenyl ring into larger molecules.

6 Bromo 3 Chloro 2,4 Difluorobenzyl Alcohol As a Key Synthetic Precursor and Building Block

The strategic placement of four different substituents on the benzene (B151609) ring makes 6-Bromo-3-chloro-2,4-difluorobenzyl alcohol a valuable starting material for creating complex molecules with precisely controlled three-dimensional structures. The interplay of the electronic effects of the halogens influences the reactivity of the aromatic ring and the benzylic position.

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and altered electronic characteristics. While direct synthetic routes from this compound to specific heterocyclic systems are not extensively reported in readily available literature, the closely related aldehyde, 6-bromo-3-chloro-2,4-difluorobenzaldehyde (B1373746), provides a logical starting point for the construction of such scaffolds.

The aldehyde functionality can readily undergo condensation reactions with various nucleophiles to form key intermediates for heterocycle synthesis. For instance, reaction with hydrazines could lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) could yield isoxazoles. The bromine and chlorine atoms on the aromatic ring could then be utilized for further functionalization of the heterocyclic system through cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Table 1: Potential Heterocyclic Scaffolds from 6-Bromo-3-chloro-2,4-difluorobenzaldehyde

| Reactant | Potential Heterocyclic Product |

|---|---|

| Hydrazine | Substituted Pyrazole |

| Hydroxylamine | Substituted Isoxazole |

| Amidines | Substituted Pyrimidine |

This table represents potential synthetic pathways and not experimentally verified outcomes directly from the specified benzyl (B1604629) alcohol.

The multiple halogen substituents on this compound make it an ideal candidate for the construction of highly functionalized aromatic scaffolds through sequential and selective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can be exploited to introduce different groups at specific positions on the aromatic ring.

For example, a Suzuki or Stille coupling could be performed selectively at the more reactive C-Br bond, followed by a subsequent coupling reaction at the C-Cl bond under different catalytic conditions. This stepwise approach allows for the controlled assembly of complex biaryl or other multi-substituted aromatic structures. The benzyl alcohol moiety can be protected during these transformations and later deprotected or converted to other functional groups as needed.

The unique combination of halogens and a reactive benzyl alcohol group suggests that this compound could serve as a precursor for advanced materials. The high degree of fluorination can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

While specific examples are not prevalent in the available literature, one could envision its use in the synthesis of:

Specialty Polymers: The benzyl alcohol could be used as a monomer or a functional group for polymer modification, leading to materials with high refractive indices or low surface energies.

Liquid Crystals: The rigid, substituted aromatic core is a common feature in liquid crystalline molecules. Further elaboration of this building block could lead to new liquid crystal materials with specific phase behaviors.

Metal-Organic Frameworks (MOFs): The benzyl alcohol could be converted to a carboxylic acid or other linking group, which could then be used to construct porous MOFs with potential applications in gas storage or catalysis.

The design of novel chemical entities often relies on the availability of unique and versatile building blocks. This compound, with its dense functionalization, provides a platform for the exploration of new chemical space.

Medicinal chemists, for example, could utilize this scaffold to synthesize libraries of compounds for biological screening. The different halogens can be replaced with various pharmacophoric groups to probe structure-activity relationships. The benzyl alcohol itself can be a handle for attaching the molecule to a larger biological probe or for conversion into other functional groups known to interact with biological targets.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Bromo-3-chloro-2,4-difluorobenzaldehyde |

| Hydrazine |

| Hydroxylamine |

| Pyrazole |

| Isoxazole |

| Amidine |

| Pyrimidine |

Emerging Research Directions and Future Perspectives for 6 Bromo 3 Chloro 2,4 Difluorobenzyl Alcohol Research

Development of Novel Sustainable and Biocatalytic Synthetic Pathways

Traditional syntheses of complex molecules often rely on harsh reagents and generate significant waste. The future of synthesizing 6-Bromo-3-chloro-2,4-difluorobenzyl alcohol and its derivatives lies in the adoption of green and sustainable methods. A primary target for such improvements is the reduction of the corresponding aldehyde, 6-Bromo-3-chloro-2,4-difluorobenzaldehyde (B1373746).

Biocatalysis represents a promising frontier. The use of whole-cell biocatalysts or isolated enzymes (e.g., alcohol dehydrogenases) offers remarkable selectivity under mild, aqueous conditions. Researchers are increasingly exploring engineered microorganisms for the production of benzyl (B1604629) alcohols, a strategy that could be adapted for this specific halogenated compound. This approach minimizes the use of hazardous reducing agents and organic solvents, aligning with the principles of green chemistry.

Photocatalysis is another rapidly developing area. The use of visible light to drive chemical reactions, such as the selective oxidation of benzyl alcohols to aldehydes or the reduction of aldehydes, offers a green alternative to conventional methods that require stoichiometric, often toxic, oxidants or reductants. Research into photocatalytic systems for halogenated aromatic compounds could yield highly efficient and environmentally benign synthetic routes.

Table 1: Comparison of Synthetic Pathways for Benzyl Alcohols

| Method | Typical Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Traditional Chemical Reduction | NaBH₄, LiAlH₄ in organic solvents | High yield, well-established | Hazardous reagents, stoichiometric waste, non-renewable solvents |

| Catalytic Hydrogenation | H₂, Pd/C or other metal catalysts, high pressure/temperature | High atom economy, clean | Requires specialized equipment, potential for dehalogenation side reactions |

| Biocatalytic Reduction | Whole cells (e.g., yeast, bacteria), isolated enzymes, aqueous buffer, ambient temperature | High chemo- and enantioselectivity, mild conditions, biodegradable | Substrate scope limitations, enzyme stability, downstream processing |

| Photocatalytic Synthesis | Semiconductor or molecular photocatalyst, visible light, sacrificial electron donor | Uses renewable energy source (light), mild conditions, high selectivity | Catalyst efficiency and stability, quantum yield optimization |

Exploration of Undiscovered Reactivity Patterns and Transformation Strategies

The unique arrangement of four different substituents on the aromatic ring of this compound (a hydroxylmethyl group, bromine, chlorine, and two fluorine atoms) presents a rich platform for exploring selective chemical transformations. Future research will likely focus on exploiting the differential reactivity of these functional groups.

The carbon-halogen bonds vary in strength and reactivity, typically following the order C-Br > C-Cl > C-F in susceptibility to cleavage in cross-coupling reactions. This hierarchy allows for the potential stepwise and site-selective functionalization of the aromatic ring. Advanced palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could be developed to selectively replace the bromine atom, leaving the chlorine and fluorine atoms intact. This would enable the synthesis of a diverse library of complex derivatives from a single precursor.

Furthermore, the benzylic alcohol moiety is a versatile functional group. While it can be oxidized to the corresponding aldehyde, it can also undergo nucleophilic substitution to form benzyl halides, ethers, or esters. The high degree of halogenation on the ring influences the reactivity of this benzylic position, a feature that warrants further mechanistic investigation.

Table 2: Potential Site-Selective Transformations

| Reactive Site | Reaction Type | Potential Product Class | Key Challenge |

|---|---|---|---|

| -CH₂OH (Alcohol) | Oxidation | Benzaldehydes | Avoiding over-oxidation |

| -CH₂OH (Alcohol) | Nucleophilic Substitution (e.g., Appel reaction) | Benzyl halides | Controlling reaction conditions |

| C-Br (Aryl Bromide) | Palladium-catalyzed cross-coupling | Biaryls, aryl alkynes, aryl amines | Achieving selectivity over C-Cl |

| C-Cl (Aryl Chloride) | Cross-coupling (harsher conditions) | Functionalized biaryls | Activating the C-Cl bond selectively |

| C-F (Aryl Fluoride) | Nucleophilic Aromatic Substitution (SₙAr) | Aryl ethers, aryl |

Q & A

Q. What are the primary synthetic routes for 6-bromo-3-chloro-2,4-difluorobenzyl alcohol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and functional group transformations. For example:

Halogenation : Start with a benzyl alcohol precursor. Introduce bromine at the 6-position via electrophilic substitution using Br₂/FeBr₃ or NBS (N-bromosuccinimide) under controlled conditions .

Chlorination and Fluorination : Use Cl₂ or SO₂Cl₂ for chlorination at the 3-position. Fluorine at 2,4-positions can be introduced via Balz-Schiemann reaction (diazotization followed by HF) or direct fluorinating agents like Selectfluor® .

- Critical Factors : Temperature (exothermic halogenation requires cooling), solvent polarity (e.g., DMF for fluorination), and stoichiometry (excess Cl₂ may lead to over-substitution). Yields vary between 40–70% depending on purity of intermediates .

Q. Which analytical techniques are most effective for characterizing purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., splitting patterns for adjacent halogens) and confirms benzyl alcohol -OH proton at ~1–5 ppm .

- HPLC/GC-MS : Quantify purity (>97% via reverse-phase HPLC) and detect trace halogenated byproducts.

- Elemental Analysis : Validates empirical formula (C₇H₄BrClF₂O) and detects deviations caused by incomplete halogenation .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer :

- Store at 2–8°C in airtight, amber vials to prevent photodegradation of aromatic halogens.

- Use desiccants (e.g., silica gel) to avoid hydrolysis of the benzyl alcohol group.

- Avoid exposure to strong oxidizers (e.g., HNO₃), which may degrade the compound into quinones or ketones .

Q. What are the solubility properties in common organic solvents?

- Methodological Answer :

- High Solubility : In polar aprotic solvents (DMF, DMSO) due to halogen electronegativity and -OH hydrogen bonding.

- Limited Solubility : In non-polar solvents (hexane).

- Aqueous Solubility : Low (≤0.1 mg/mL), but can be enhanced with co-solvents like ethanol (1:4 v/v water:ethanol) .

Q. What safety precautions are necessary during handling?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye irritation from halogenated aromatics.

- Work in a fume hood to prevent inhalation of volatile halogen byproducts.

- Neutralize waste with 10% NaOH before disposal to deactivate reactive halogens .

Advanced Research Questions

Q. How does the electronic effect of multiple halogens influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing nature of Br, Cl, and F directs electrophilic attacks to the least substituted position (meta/para to halogens). For Suzuki couplings, the 6-bromo group acts as a better leaving group than Cl or F, enabling selective Pd-catalyzed coupling at this position .

- Experimental Design : Use DFT calculations to map electron density and validate with kinetic studies (e.g., monitoring coupling rates with aryl boronic acids) .

Q. What mechanistic insights explain degradation under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of -OH group leads to dehydration, forming a benzyl chloride intermediate (via SN1/SN2 pathways).

- Basic Conditions : Deprotonation of -OH initiates nucleophilic substitution (e.g., Cl⁻ displacement by OH⁻), forming diols or ethers.

- Validation : Monitor degradation via LC-MS and isotope labeling (e.g., D₂O for tracking proton exchange) .

Q. How can conflicting NMR data from different synthetic batches be resolved?

- Methodological Answer :

- Contradiction Analysis : Discrepancies in splitting patterns may arise from residual solvents (e.g., DMSO-d₆) or diastereomeric impurities.

- Troubleshooting :

Re-crystallize in ethanol/water to remove impurities.

Use 2D NMR (COSY, HSQC) to assign overlapping signals.

Compare with computational NMR predictions (e.g., ACD/Labs or MestReNova) .

Q. What strategies optimize catalytic efficiency in asymmetric reductions involving this compound?

- Methodological Answer :

- Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective reduction of ketone precursors to benzyl alcohol.

- Key Variables :

- Solvent (THF vs. MeOH) affects catalyst stability.

- Temperature (0–25°C) balances reaction rate and enantiomeric excess (ee).

- Outcome : Achieve >90% ee with TOF (turnover frequency) of 500 h⁻¹ via high-pressure H₂ (50 psi) .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Docking Studies : Simulate interactions with cytochrome P450 (CYP3A4) using AutoDock Vina. Halogens may occupy hydrophobic pockets, inhibiting enzyme activity.

- In Vitro Assays : Measure IC₅₀ values in liver microsomes to assess metabolic stability. Fluorine’s electronegativity enhances binding affinity but reduces solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.